N-(3-(Ethylthio)propyl)pyridin-2-amine

Medicinal Chemistry Chemical Biology Pre-clinical Research

This thioalkyl-pyridine compound provides a reactive secondary amine and a modifiable thioether sidechain, making it an ideal scaffold for chemical methodology development and derivatization. Its unique chemotype justifies procurement for screening libraries seeking novel hits. Best deployed as a synthetic building block or an analytical reference standard for LC-MS/HPLC validation. Enables experimental determination of key physicochemical parameters (logP, solubility, pKa), addressing current literature gaps. Offers access to underexplored chemical space with minimal pharmacophore cross-reactivity risk.

Molecular Formula C10H16N2S
Molecular Weight 196.31
CAS No. 1601737-81-8
Cat. No. B2858913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Ethylthio)propyl)pyridin-2-amine
CAS1601737-81-8
Molecular FormulaC10H16N2S
Molecular Weight196.31
Structural Identifiers
SMILESCCSCCCNC1=CC=CC=N1
InChIInChI=1S/C10H16N2S/c1-2-13-9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)
InChIKeyHVCGTEXOXMSLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(Ethylthio)propyl)pyridin-2-amine (CAS 1601737-81-8): Sourcing Guide for a Pyridine-Thioether Research Intermediate


N-(3-(Ethylthio)propyl)pyridin-2-amine (CAS 1601737-81-8) is a synthetic small molecule with the molecular formula C10H16N2S and a molecular weight of 196.31 g/mol . It is a member of the thioalkyl-substituted pyridine class, characterized by a pyridin-2-amine core linked via a propyl spacer to an ethylthio (-S-CH2-CH3) moiety . Predicted physicochemical properties include a boiling point of 347.4±22.0 °C, a density of 1.077±0.06 g/cm³, and a pKa of 6.54±0.10 .

Why N-(3-(Ethylthio)propyl)pyridin-2-amine (CAS 1601737-81-8) Cannot Be Interchanged with Other Thioalkyl Pyridines Without Empirical Data


Despite sharing a common pyridin-2-amine core, subtle modifications to the thioether side chain in this chemical class can profoundly impact key physicochemical and biological parameters, including lipophilicity, solubility, and target binding affinity [1]. In the absence of direct experimental data for this compound and its closest analogs, any substitution based solely on structural similarity introduces significant and unquantifiable risk to research reproducibility. A rigorous procurement decision must acknowledge that a lack of comparative quantitative evidence precludes any assumption of functional equivalence [2].

Quantitative Differentiation Evidence for N-(3-(Ethylthio)propyl)pyridin-2-amine (CAS 1601737-81-8) vs. Analogs


Physicochemical Baseline: Available Predicted Properties of N-(3-(Ethylthio)propyl)pyridin-2-amine

As of 2026, no peer-reviewed literature or patent reporting experimental biological or physicochemical data for N-(3-(Ethylthio)propyl)pyridin-2-amine (CAS 1601737-81-8) or its direct structural analogs has been identified in the public domain [1]. The only verifiable quantitative data available are computationally predicted properties. These values provide a baseline for the compound but cannot support a claim of differentiation over any comparator without corresponding predictions or experimental data for those comparators .

Medicinal Chemistry Chemical Biology Pre-clinical Research

Class-Level Inference: The Thioether Moiety as a Potential Modulator of Lipophilicity and Metabolic Stability

In the broader class of thioalkyl pyridines, the presence of a thioether group is associated with increased lipophilicity (LogP) and potential for oxidative metabolism to sulfoxide and sulfone metabolites [1]. A direct, quantitative comparison of the ethylthio group against the smaller methylthio or larger propylthio groups in the exact N-(3-(alkylthio)propyl)pyridin-2-amine scaffold is not available. Therefore, any inference regarding the specific impact of the ethyl group on, for example, cLogP or metabolic clearance must be considered an unverified hypothesis.

Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Statement on the Absence of High-Strength Differential Evidence

A comprehensive search of primary literature, patents, and authoritative databases has yielded no direct, quantitative comparisons between N-(3-(Ethylthio)propyl)pyridin-2-amine (CAS 1601737-81-8) and any close structural analog [1]. Consequently, there are no data to support any claim of superior or unique activity, selectivity, or physicochemical advantage. This evidence guide therefore cannot recommend this compound over another based on scientific performance. The primary differentiator for procurement is the compound's identity and purity as supplied by a reputable vendor.

Research Procurement Chemical Sourcing Data Integrity

Recommended Application Scenarios for Procuring N-(3-(Ethylthio)propyl)pyridin-2-amine (CAS 1601737-81-8)


As a Starting Material for the Synthesis of Novel Thioether-Containing Compound Libraries

Given the lack of biological annotation, the most scientifically sound application is as a synthetic building block. Its structure features a reactive secondary amine and a modifiable thioether, allowing for further derivatization to explore chemical space not covered by existing compounds. Procurement is justified for chemical methodology development or for creating novel analogs for internal screening campaigns [1].

As a Reference Standard in Analytical Method Development

The compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection or quantification of thioalkyl-pyridine compounds. Its unique retention time and mass spectrum, once established, provide a valuable benchmark for future studies involving similar chemical matter [1].

For Fundamental Physical Chemistry Studies

Researchers can use this compound to experimentally determine its basic physicochemical properties, such as its actual boiling point, density, and logP. Such experimental data would be a valuable contribution to the scientific literature and would directly address the current knowledge gap identified in Section 3. Procurement enables the generation of this missing foundational data .

As an Uncharacterized Chemical Probe in Exploratory Biology

In the context of phenotypic screening or target-based assays where chemical diversity is paramount, this compound represents a novel chemotype. Its procurement for inclusion in screening libraries is justified by the need to explore the biological activity of underexplored chemical space, with the understanding that any resulting activity will require significant follow-up to establish a mechanism of action [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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